![molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9](/img/structure/B11849208.png)
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol is a compound characterized by the presence of a cyclohexanol group bonded to a vinyl group, which is further substituted with a dimethyl(trimethylsilyl)methylsilyl group. This compound is notable for its unique structural features, which include the trimethylsilyl group known for its chemical inertness and large molecular volume .
Vorbereitungsmethoden
The synthesis of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with vinyltrimethylsilane under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Bis(trimethylsilyl)acetamide: Another reagent for silylation reactions.
Vinyltrimethylsilane: A precursor in the synthesis of various silicon-containing compounds.
The uniqueness of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol lies in its combination of a cyclohexanol group with a vinyl group and a dimethyl(trimethylsilyl)methylsilyl group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
921199-41-9 |
|---|---|
Molekularformel |
C14H30OSi2 |
Molekulargewicht |
270.56 g/mol |
IUPAC-Name |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
InChI-Schlüssel |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
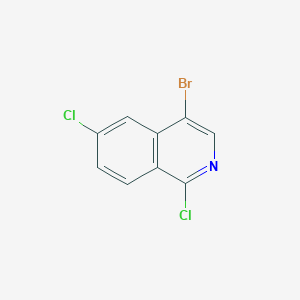
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


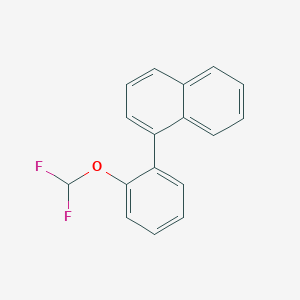
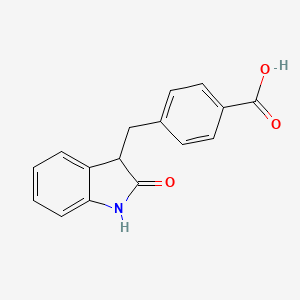

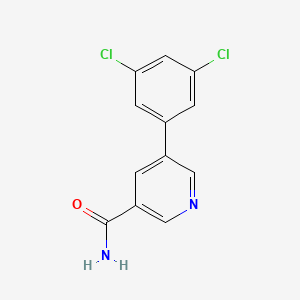
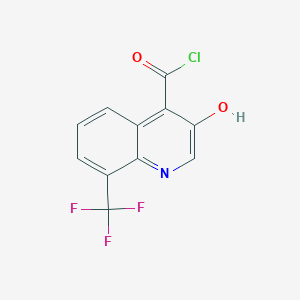
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
